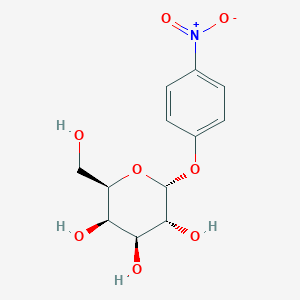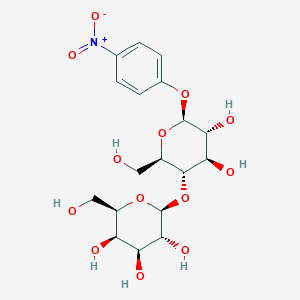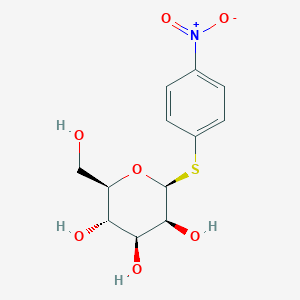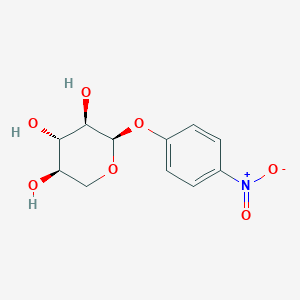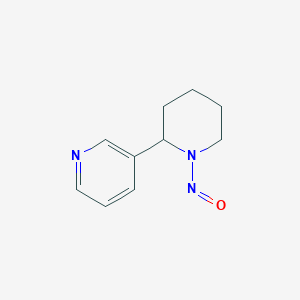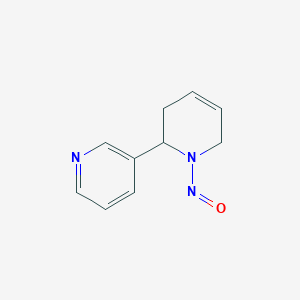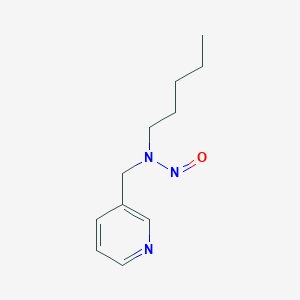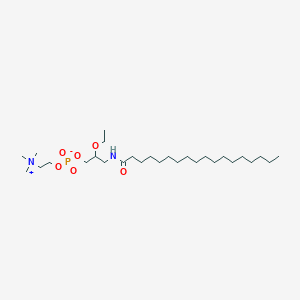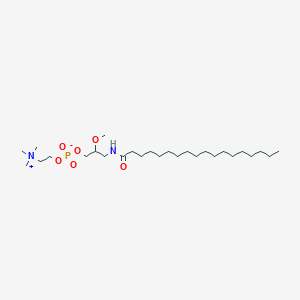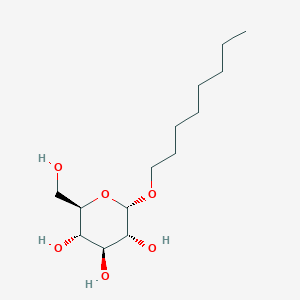![molecular formula C9H11NOS B013861 S-[2-(Pyridin-2-yl)ethyl] ethanethioate CAS No. 59020-97-2](/img/structure/B13861.png)
S-[2-(Pyridin-2-yl)ethyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(Pyridin-2-yl)ethyl] ethanethioate: is a chemical compound with diverse applications in scientific research. It serves as a versatile building block in organic synthesis, enabling the development of novel compounds for drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Pyridin-2-yl)ethyl] ethanethioate typically involves the reaction of 2-(pyridin-2-yl)ethanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the thioester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[2-(Pyridin-2-yl)ethyl] ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: S-[2-(Pyridin-2-yl)ethyl] ethanethioate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and coordination complexes.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.
Medicine: The compound has potential applications in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable thioester bonds makes it a useful scaffold for developing bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of S-[2-(Pyridin-2-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- S-[2-(Pyridin-3-yl)ethyl] ethanethioate
- S-[2-(Pyridin-4-yl)ethyl] ethanethioate
- S-[2-(Pyridin-2-yl)ethyl] methanethioate
Comparison: S-[2-(Pyridin-2-yl)ethyl] ethanethioate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
S-(2-pyridin-2-ylethyl) ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZOZKLFVDOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392247 |
Source


|
| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-97-2 |
Source


|
| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


